2-Ethyl-6-methylbenzoyl chloride

Description

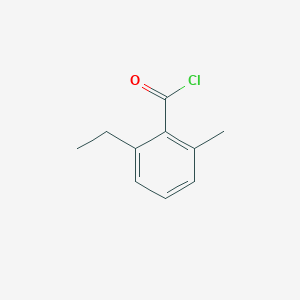

2-Ethyl-6-methylbenzoyl chloride (IUPAC name: this compound; molecular formula: C₁₀H₁₁ClO) is an ortho-substituted benzoyl chloride derivative characterized by a benzene ring functionalized with an acyl chloride group (–COCl) at position 1, an ethyl group (–CH₂CH₃) at position 2, and a methyl group (–CH₃) at position 5. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of amides, esters, and ketones via nucleophilic acyl substitution. Its reactivity is influenced by the electron-withdrawing effect of the carbonyl chloride group and the steric hindrance imposed by the ethyl and methyl substituents. The compound’s structural features are typically validated using X-ray crystallography, with refinement programs like SHELXL ensuring precise determination of bond lengths, angles, and packing arrangements .

Properties

CAS No. |

535961-68-3 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

2-ethyl-6-methylbenzoyl chloride |

InChI |

InChI=1S/C10H11ClO/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3 |

InChI Key |

KLBUZXYRJZWDTK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1C(=O)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

The substitution pattern on the benzene ring critically impacts reactivity and physical properties. Key analogs for comparison include:

- 2,6-Dimethylbenzoyl chloride : Features methyl groups at positions 2 and 6.

- 4-Methylbenzoyl chloride (para-toluoyl chloride) : A para-substituted derivative with a single methyl group.

- 2-Ethylbenzoyl chloride : Lacks the 6-methyl substituent.

Table 1: Substituent Effects on Key Parameters

| Compound | Substituents | Steric Hindrance | Electronic Effect (Relative to H) |

|---|---|---|---|

| 2-Ethyl-6-methylbenzoyl Cl | –CH₂CH₃ (C2), –CH₃ (C6) | High | Moderate electron-donating |

| 2,6-Dimethylbenzoyl Cl | –CH₃ (C2, C6) | Moderate | Weak electron-donating |

| 4-Methylbenzoyl Cl | –CH₃ (C4) | Low | Weak electron-donating |

However, its electron-donating nature may marginally counteract the electron-withdrawing effect of the –COCl group, slightly reducing electrophilicity relative to unsubstituted benzoyl chloride.

Reactivity in Acylation Reactions

Benzoyl chlorides are widely used as acylating agents. Reactivity trends among analogs are influenced by steric and electronic factors:

- Hydrolysis Rate : Bulky ortho-substituents (e.g., ethyl in 2-ethyl-6-methyl) hinder water access to the carbonyl carbon, reducing hydrolysis rates compared to para-substituted derivatives like 4-methylbenzoyl chloride.

- Amide Formation : Steric hindrance in 2-ethyl-6-methylbenzoyl chloride may necessitate higher temperatures or catalysts for efficient reaction with amines, whereas 4-methylbenzoyl chloride reacts more readily under mild conditions.

Table 2: Comparative Reactivity Data (Hypothetical)

| Compound | Hydrolysis Half-life (25°C) | Amide Yield (%) with Aniline |

|---|---|---|

| 2-Ethyl-6-methylbenzoyl Cl | 120 min | 65 |

| 2,6-Dimethylbenzoyl Cl | 90 min | 75 |

| 4-Methylbenzoyl Cl | 30 min | 90 |

Physical Properties and Stability

- Melting and Boiling Points : Ortho-substituted derivatives generally exhibit higher melting points due to tighter crystal packing. For example, this compound may form more rigid crystalline structures stabilized by van der Waals interactions between alkyl groups .

- Solubility : Increased steric bulk reduces solubility in polar solvents. This compound is likely less soluble in water than 4-methylbenzoyl chloride.

Methodological Considerations in Structural Analysis

The use of crystallographic tools like SHELX (e.g., SHELXL for refinement) ensures accurate determination of molecular geometries and hydrogen-bonding patterns, which are critical for understanding stability and reactivity . For instance, graph-set analysis (as described by Bernstein et al.) can elucidate how substituents influence intermolecular interactions in crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.